Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate
Description
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate (CAS 577-11-7), also known as dioctyl sulfosuccinate sodium salt or docusate sodium, is an anionic surfactant with the molecular formula C₂₀H₃₇NaO₇S and a molecular weight of 444.55 g/mol. Structurally, it consists of a sulfonated succinic acid backbone esterified with a branched 2-ethylhexyl group, conferring amphiphilic properties. This compound is widely used in pharmaceuticals as a stool softener and in industrial applications (e.g., emulsifiers, wetting agents) due to its ability to reduce surface tension . Its high purity grades (e.g., ≥99% by TLC) are designated as United States Pharmacopeia (USP) Reference Standards, reflecting its pharmaceutical relevance .
Properties
IUPAC Name |
disodium;4-(2-ethylhexoxy)-4-oxo-2-sulfonatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O7S.2Na/c1-3-5-6-9(4-2)8-19-11(13)7-10(12(14)15)20(16,17)18;;/h9-10H,3-8H2,1-2H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXXRPGQXIGGPO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914242 | |
| Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96954-01-7 | |
| Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096954017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4-[(2-ethylhexyl)oxy]-4-oxo-2-sulfonatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30914242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.604 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification
- Reactants: Maleic anhydride and 2-ethylhexanol
- Catalyst: Acid catalyst (commonly sulfuric acid or similar strong acids)
- Conditions: Elevated temperatures (typically 70–80 °C)
- Process: Maleic anhydride undergoes esterification with 2-ethylhexanol, forming the corresponding ester intermediate, 4-(2-ethylhexyl) hydrogen succinate.
This step is critical as it establishes the ester linkage that anchors the hydrophobic 2-ethylhexyl group to the succinate backbone.
Sulfonation
- Reagents: Sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H)
- Conditions: Controlled temperatures to avoid degradation
- Process: The ester intermediate is sulfonated at the 2-position of the succinate moiety, introducing a sulfonate group (-SO3H).
Sulfonation imparts the molecule with its characteristic anionic surfactant properties by introducing the hydrophilic sulfonate group.
Neutralization
- Reagent: Sodium hydroxide (NaOH)
- Process: The sulfonated intermediate is neutralized with sodium hydroxide to convert the sulfonic acid group into its disodium salt form.
This neutralization step enhances water solubility and stabilizes the surfactant molecule for practical applications.
Industrial Production Considerations
Industrial synthesis closely follows the laboratory procedure but incorporates continuous flow reactors and automated control systems to optimize yield and consistency. Key features include:
- Continuous Esterification and Sulfonation: To maintain steady-state production.
- Automated pH and Temperature Control: Ensures reaction specificity and prevents side reactions.
- Product Isolation: Typically involves phase separation and purification to achieve high purity.
Reaction Conditions and Yields
| Step | Reactants/Conditions | Temperature (°C) | Catalyst/Agent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Maleic anhydride + 2-ethylhexanol | 70–80 | Acid catalyst (e.g., H2SO4) | >95 | High selectivity with molar ratio ~1:4 (acid:alcohol) |
| Sulfonation | Ester intermediate + SO3 or ClSO3H | Controlled (varies) | Sulfonating agent | Variable | Requires careful temperature control |
| Neutralization | Sulfonated product + NaOH | Ambient to mild heat | Sodium hydroxide | Quantitative | Forms disodium salt, water soluble |
The esterification step benefits from an excess of alcohol to drive equilibrium toward ester formation, as supported by analogous esterification studies with succinic and adipic acids. Sulfonation conditions must be optimized to avoid over-sulfonation or degradation.
Alternative Synthetic Strategies and Catalysts
Recent research on related dialkyl succinate esters suggests the use of ionic liquids as acidic catalysts and solvents to enhance esterification efficiency and sustainability. This method features:
- Use of ionic liquids formed by triethylamine and sulfuric acid.
- Mild reaction temperatures (70–80 °C).
- High yields (~99%) and selectivities (>99%).
- Catalyst recyclability (up to 10 cycles without loss of activity).
While this method has been demonstrated for dialkyl succinates, it may be adaptable for preparing this compound, improving industrial sustainability.
Chemical Reaction Analysis
- Oxidation: The compound can be oxidized to sulfonic acid derivatives using agents like hydrogen peroxide or potassium permanganate.
- Reduction: Sulfonate groups can be reduced to sulfinate or thiol groups using reducing agents such as sodium borohydride.
- Substitution: Nucleophilic substitution reactions with amines or thiols can modify the sulfonate group.
These reactions are relevant for tailoring the compound's properties but are secondary to the preparation of the base disodium salt.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| 1. Esterification | Ester formation | Maleic anhydride, 2-ethylhexanol, acid catalyst | 70–80 °C, molar ratio acid:alcohol ~1:4 | Ester intermediate |
| 2. Sulfonation | Sulfonation | SO3 or chlorosulfonic acid | Controlled temperature | Sulfonated ester intermediate |
| 3. Neutralization | Neutralization | Sodium hydroxide | Ambient to mild heat | This compound |
Research Findings and Industrial Relevance
- The esterification step is well-established with high yields and selectivity under mild conditions.
- Sulfonation requires careful control to prevent side reactions and ensure the correct sulfonate position.
- Neutralization is straightforward, yielding a stable, water-soluble disodium salt.
- Industrial processes leverage continuous flow and automated controls to maximize efficiency and product consistency.
- Emerging catalytic methods using ionic liquids offer promising improvements for sustainable production.
Chemical Reactions Analysis
Types of Reactions
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted sulfonate derivatives.
Scientific Research Applications
Cosmetic and Personal Care Products
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate is primarily utilized in cosmetic formulations due to its surfactant properties. Its applications include:
- Cleansing Agents : It acts as a gentle cleansing agent in shampoos, body washes, and facial cleansers, providing effective removal of dirt and oils without irritating the skin .
- Foaming Agents : The compound enhances foaming properties in products like bubble baths and shower gels, contributing to a luxurious user experience .
- Emulsifiers : It assists in stabilizing emulsions in creams and lotions, ensuring uniform distribution of ingredients .
Household Cleaning Products
The surfactant is also prevalent in various household cleaning products where its ability to lower surface tension proves beneficial:
- Dishwashing Liquids : Its mildness allows for effective cleaning without damaging skin or surfaces .
- Laundry Detergents : Used to boost cleaning efficacy while maintaining fabric integrity .
Industrial Applications
This compound finds utility in several industrial sectors:
- Textile Industry : Employed as a wetting agent and emulsifier during dyeing processes, improving dye uptake and consistency .
- Paints and Coatings : Acts as a dispersant in paints, enhancing the stability of pigment dispersions and improving application properties .
- Oil Field Applications : Utilized as a wetting agent and dispersant in drilling muds, facilitating better performance in oil extraction processes .
Agricultural Uses
In agriculture, this compound serves as an adjuvant in pesticide formulations, enhancing the efficacy of active ingredients by improving their spreadability and adherence to plant surfaces .
Safety and Regulatory Aspects
The safety of this compound has been assessed by various panels. The Cosmetic Ingredient Review (CIR) Expert Panel has established that it is safe for use in cosmetic formulations at concentrations up to 0.42% . However, caution is advised regarding potential irritancy with prolonged skin contact.
Case Study 1: Cosmetic Formulation Efficacy
A study evaluated the effectiveness of this compound in a hair care formulation compared to traditional surfactants. Results indicated superior mildness and reduced irritation potential while maintaining cleansing efficacy.
Case Study 2: Textile Application
In textile processing, the use of this compound as a wetting agent significantly improved dye penetration rates by up to 30%, demonstrating its effectiveness over conventional agents.
Mechanism of Action
The mechanism of action of disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with hydrophobic molecules, encapsulating them within the hydrophobic core of the micelles, thereby increasing their solubility and stability in water.
Comparison with Similar Compounds
Comparison with Similar Sulfosuccinate Compounds
The sulfosuccinate family includes structurally related compounds with varying alkyl/ether chains and functional groups. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Applications |
|---|---|---|---|---|---|
| Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate | C₂₀H₃₇Na₂O₇S | 444.55 | Branched 2-ethylhexyl group | Water-miscible | Pharmaceuticals, surfactants |
| n-Octadecyl disodium sulfosuccinate | C₂₂H₄₀Na₂O₇S | 494.60 | Linear octadecyl (C18) chain | Limited solubility | Industrial emulsifiers |
| Disodium laureth sulfosuccinate | C₂₂H₄₀Na₂O₁₀S | 543.60 | Ethoxylated lauryl chain (3 EO units) | Highly water-soluble | Personal care (shampoos, soaps) |
| Disodium 4-decyl 2-sulphonatosuccinate | C₁₄H₂₄Na₂O₇S | 382.38 | Linear decyl (C10) chain | Moderate solubility | Detergents, agrochemicals |
| Disodium undecenamido MEA-sulfosuccinate | C₁₈H₃₁NNa₂O₈S | 483.47 | Undecylenamido-MEA functional group | Water-soluble | Anti-dandruff shampoos |
Key Research Findings
Branching vs. Linear chains (e.g., C10 in disodium 4-decyl) are less effective as emulsifiers but preferred in low-foaming detergents .
Ethoxylation Effects :
- Disodium laureth sulfosuccinate (CAS 40754-59-4) incorporates ethoxy groups, improving water solubility and mildness, making it ideal for personal care products. Market data indicate its dominance in shampoos and liquid soaps, with a projected CAGR of 4.2% (2020–2027) .
Functional Group Modifications :
- Disodium undecenamido MEA-sulfosuccinate (CAS 85480-92-8) combines sulfosuccinate with an anti-fungal undecylenamide group, providing dual functionality as a surfactant and anti-dandruff agent .
Pharmaceutical vs. Industrial Use :
- The target compound’s USP-grade purity (≥99%) distinguishes it from industrial-grade analogs like dihexyl sulfosuccinate sodium salt , which lacks pharmacological validation .
Notes on Structure-Activity Relationships
- Alkyl Chain Length : Longer chains (e.g., C18) increase hydrophobicity, reducing water solubility but enhancing oil-binding capacity.
- Ethoxylation : Ethoxy groups (e.g., in disodium laureth ) improve biocompatibility and reduce skin irritation.
- Functional Groups : Amide or ester modifications (e.g., undecylenamido-MEA) enable targeted applications (e.g., anti-microbial activity) .
Biological Activity
Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate (DSS) is an anionic surfactant that exhibits a range of biological activities, making it a subject of interest in various fields, including pharmaceuticals, cosmetics, and industrial applications. This article explores its mechanisms of action, biological effects, and potential applications based on diverse sources.
DSS has the molecular formula and a molecular weight of approximately 366.35 g/mol. Its structure features a sulfonate group that enhances its solubility in water, facilitating its use as a surfactant in aqueous formulations. The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, which is crucial for its biological activity.
The biological activity of DSS is largely attributed to its surfactant properties:
- Membrane Permeability : DSS can enhance the permeability of cell membranes. This property is particularly valuable in drug delivery systems, as it facilitates the transport of therapeutic agents into cells.
- Antimicrobial Activity : Studies indicate that DSS exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for use in formulations aimed at preventing microbial growth .
- Emulsification : The ability to stabilize emulsions allows DSS to be effective in cosmetic and pharmaceutical formulations, where uniform distribution of ingredients is essential .
Antimicrobial Properties
DSS has been shown to be effective against several bacterial strains. For instance, research indicates that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, which are common pathogens associated with infections. This antimicrobial effect can be attributed to the disruption of bacterial cell membranes by the surfactant.
Cytotoxicity and Safety
While DSS has beneficial biological activities, it is also important to consider its safety profile:
- Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin . The Cosmetic Ingredient Review has established safe concentration limits for use in cosmetic formulations, emphasizing the need for caution in products intended for prolonged skin contact .
- Irritation Potential : There are reports of skin irritation associated with DSS, particularly at higher concentrations. Thus, formulations containing DSS should be carefully evaluated for irritancy potential .
Study on Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of DSS against foodborne pathogens. The results demonstrated that DSS significantly reduced the viable counts of Salmonella and Listeria monocytogenes when used at concentrations as low as 0.5%.
Drug Delivery Applications
Research conducted on the use of DSS in drug delivery systems indicated that it could enhance the bioavailability of poorly soluble drugs. In vitro studies showed that formulations containing DSS improved drug absorption across intestinal membranes compared to controls without surfactants.
Comparative Analysis with Similar Compounds
To illustrate the uniqueness of DSS, a comparison with similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Disodium Laureth Sulfosuccinate | C12H25NaO5S | Milder surfactant used primarily in personal care products |
| Sodium Di(2-ethylhexyl) Sulfosuccinate | C12H22NaO7S | Used as a laxative; shows different biological activity profile |
| Disodium 4-(dodecyloxy)ethyl 2-sulphonatosuccinate | C18H37NaO7S | Higher hydrophobicity; used in specialized applications |
DSS stands out due to its balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant compared to others listed.
Q & A
Q. What are the recommended spectroscopic methods for confirming the molecular structure of Disodium 4-(2-ethylhexyl) 2-sulphonatosuccinate?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze -NMR to identify alkyl chain protons (e.g., 2-ethylhexyl group resonances at δ 0.8–1.6 ppm) and sulfonate/succinate backbone signals (δ 2.5–4.0 ppm). -NMR can confirm carbonyl (C=O, ~170 ppm) and sulfonate groups.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak matching the theoretical mass (e.g., [M–Na] for CHNaOS, calculated m/z 377.06).
- Infrared (IR) Spectroscopy : Confirm sulfonate (S=O stretching at ~1040–1220 cm) and ester carbonyl (C=O at ~1730 cm) functional groups.
- Cross-reference with molecular formulas provided in similar sulfosuccinate compounds (e.g., CHNaOS in ) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Purity assessment involves:
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (~210 nm) and a mobile phase of acetonitrile/water (acidified with 0.1% trifluoroacetic acid). Compare retention times against USP reference standards for sulfosuccinates () .
- Ion Chromatography (IC) : Quantify residual sulfonic acid or sodium counterions.
- Elemental Analysis : Verify sodium and sulfur content against theoretical values (e.g., ~12.5% Na and ~8.5% S for CHNaOS).
Advanced Research Questions
Q. What experimental strategies are effective for studying the compound’s interaction with lipid bilayers or biological membranes?
- Methodological Answer :
- Fluorescence Anisotropy : Incorporate fluorescent probes (e.g., DPH) into lipid bilayers and measure changes in membrane fluidity upon compound addition.
- Differential Scanning Calorimetry (DSC) : Monitor phase transitions in model membranes (e.g., DPPC liposomes) to assess disruption of lipid packing.
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to immobilized lipid layers.
- Reference antimicrobial mechanisms of structurally related sulfosuccinates (e.g., undecenyl derivatives in ) to design bioactivity assays .
Q. How can researchers resolve discrepancies in solubility data reported for this compound across studies?
- Methodological Answer :
- Standardized Solubility Protocols : Follow USP guidelines () for pH-controlled solubility testing (e.g., 0.1 M HCl, PBS, or ethanol/water mixtures) at 25°C ± 0.5°C with agitation.
- Dynamic Light Scattering (DLS) : Detect micelle formation in aqueous solutions, which may explain variability in apparent solubility.
- Thermodynamic Solubility vs. Kinetic Solubility : Distinguish equilibrium solubility (saturated solutions filtered after 24h) from kinetic measurements (immediate dissolution).
Q. What chromatographic methods optimize separation of this compound from synthetic by-products?
- Methodological Answer :
- Hydrophilic Interaction Liquid Chromatography (HILIC) : Effective for polar sulfosuccinates using a silica column and acetonitrile/ammonium acetate buffer (pH 4.5).
- Ion-Pair Chromatography : Add heptafluorobutyric acid (HFBA) to the mobile phase to improve retention and resolution of anionic species.
- Validate methods using impurity profiles from USP-grade sulfosuccinate standards () .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 10) conditions at 40°C for 48h. Analyze degradation products via LC-MS.
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.
- Cross-reference stability data with structurally analogous compounds (e.g., docusate sodium in ) to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
